molecular formula C15H21NO2 B5397594 N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide

N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide

Cat. No.: B5397594
M. Wt: 247.33 g/mol
InChI Key: DQOATNUCXVMNEJ-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide is an organic compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol . This compound features a cyclopentanecarboxamide group attached to a 3-methoxyphenyl ethyl moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide typically involves the reaction of 3-methoxyphenyl ethylamine with cyclopentanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the methoxyphenyl group plays a crucial role in its activity .

Comparison with Similar Compounds

N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(13-8-5-9-14(10-13)18-2)16-15(17)12-6-3-4-7-12/h5,8-12H,3-4,6-7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOATNUCXVMNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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